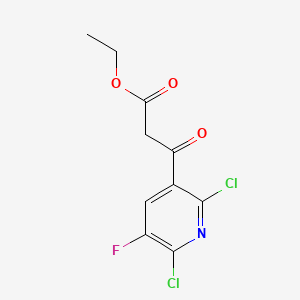

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUHWNLWVMLHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049379 | |

| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-04-6 | |

| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in modern pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably fluoroquinolone antibiotics.

Molecular Formula: C₁₀H₈Cl₂FNO₃[2][3]

Synonyms:

-

Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

-

Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

-

2,6-dichloro-5-fluoronicotinoyl acetic acid ethyl ester[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthetic workflows.

| Property | Value | Source |

| Molecular Weight | 280.08 g/mol | [1][3] |

| Melting Point | 68°C to 72°C | [3] |

| Appearance | Pale yellow solid (presumed based on typical purity) | [4] |

| Purity | Commonly available in ≥97% purity | [3] |

| InChI Key | IEUHWNLWVMLHHC-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a topic of significant interest due to its industrial relevance. Several synthetic routes have been developed, with the Blaise reaction being a particularly efficient and scalable method.

The Blaise Reaction: A Preferred Synthetic Route

The Blaise reaction offers a direct and high-yielding approach to β-ketoesters from nitriles and α-haloesters, mediated by zinc.[5][6] This method is favored for its operational simplicity and reduced environmental impact compared to routes involving highly reactive and hazardous reagents like n-butyllithium.[7]

Reaction Scheme:

Figure 1: Conceptual workflow of the Blaise reaction for the synthesis of the title compound.

Mechanistic Causality:

The reaction is initiated by the formation of an organozinc intermediate from ethyl bromoacetate and activated zinc. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile in 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The resulting imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final β-ketoester product.[5] The use of methanesulfonic acid as an in-situ activator for zinc can eliminate the induction period, rendering the reaction safer and more suitable for large-scale production.[8]

Alternative Synthetic Strategies

Other reported syntheses include the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the potassium salt of monoethyl malonate. However, this route involves the preparation of an acid chloride, which can have significant environmental drawbacks.[7]

Role in Drug Discovery and Development

This compound is a cornerstone intermediate in the synthesis of several fluoroquinolone antibiotics. These synthetic antibacterial agents are highly valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]

Key Intermediate in Fluoroquinolone Synthesis

This compound is a documented impurity and intermediate in the synthesis of Tosufloxacin .[1] Furthermore, it is a crucial precursor for the synthesis of the fourth-generation fluoroquinolone, Gemifloxacin .[7] The 2,6-dichloro-5-fluoropyridinyl moiety is a key pharmacophore that contributes to the biological activity of the final drug molecule.

Figure 2: Role of the title compound as a key intermediate in the synthesis of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR) Implications

The structural features of this compound are integral to the efficacy of the resulting fluoroquinolone antibiotics. The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is essential for antibacterial activity.[11] The substituents on the pyridine ring play a crucial role in modulating the drug's properties:

-

Fluorine at C5: The fluorine atom at the 5-position of the pyridine ring is a common feature in modern fluoroquinolones. It is known to enhance the drug's activity against Gram-positive bacteria and can also improve its pharmacokinetic profile.

-

Chlorine at C2 and C6: The two chlorine atoms provide reactive sites for further chemical modifications, allowing for the introduction of various side chains that can fine-tune the drug's spectrum of activity, potency, and safety profile. For instance, these positions can be subjected to nucleophilic substitution reactions to introduce amine-containing side chains, which are critical for the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[12][13]

Experimental Protocols

The following is a generalized, illustrative protocol for the synthesis of this compound via the Blaise reaction, based on established principles.[6][8]

Synthesis via Blaise Reaction

Materials:

-

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

-

Ethyl bromoacetate

-

Activated Zinc powder

-

Tetrahydrofuran (THF), anhydrous

-

Methanesulfonic acid (optional, as activator)

-

50% aqueous Potassium Carbonate (K₂CO₃) solution

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc powder and anhydrous THF.

-

If using, add a catalytic amount of methanesulfonic acid to the zinc suspension.

-

A solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in anhydrous THF is added dropwise to the stirred zinc suspension under a nitrogen atmosphere.

-

The reaction mixture is gently heated to initiate the reaction, and then maintained at a controlled temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by a suitable technique such as TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

For work-up to obtain the β-ketoester, the mixture is carefully quenched with 1 M HCl and stirred vigorously.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System: The purity and identity of the synthesized compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined and compared to the literature value.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Emergency Procedures:

-

In case of skin contact: Wash with plenty of soap and water.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Spills: Absorb with an inert material and place in an appropriate waste disposal container.[15]

Conclusion

This compound is a pivotal intermediate in the synthesis of advanced fluoroquinolone antibiotics. Its synthesis via the Blaise reaction offers an efficient and scalable route for industrial production. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in drug discovery and development. The strategic placement of halogen atoms on its pyridine ring provides a versatile platform for the synthesis of potent antibacterial agents with tailored pharmacological profiles.

References

-

Wikipedia. (2023). Blaise reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]

- ScienceLab.com. (2005).

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Carl ROTH. (n.d.).

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Farnell. (2002).

- University of California, Berkeley. (2016).

- Choi, B. S., et al. (2007). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. Organic Process Research & Development.

- Google Patents. (n.d.). CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.

- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.

- Te-Long. (2026).

- Pondicherry University. (n.d.).

- Royal Society of Chemistry. (n.d.). Blaise Reaction: Synthesis, skeletal diversification of C(4) substituted 5-ylidenepyrrol-(5H).

- Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)

-

Axios Research. (n.d.). Tosufloxacin Impurity 1 - CAS - 96568-04-6. Retrieved from [Link]

- Benchchem. (n.d.).

-

SlidePlayer. (n.d.). Synthetic antibacterial agents quinolones. Retrieved from [Link]

- SlideShare. (n.d.). Quinolones - Synthetic antibacterial agents.

- Xiamen AECO Chemical Industrial Co., Ltd. (n.d.).

- P&S Chemicals. (n.d.). Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl).

-

National Center for Biotechnology Information. (n.d.). Quinolone antibiotics. Retrieved from [Link]

- Brieflands. (n.d.). Quinolones: Recent Structural and Clinical Developments.

- PubMed. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds.

- Echemi. (n.d.). Ethyl 3-[(5-chloro-2-nitrophenyl)

- National Institutes of Health. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.

- protocols.io. (2024). Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8).

- The Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.).

- ChemicalBook. (n.d.).

- Snap Intermediates. (n.d.).

- National Center for Biotechnology Information. (2011). [125I]N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt.

- ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)

Sources

- 1. Tosufloxacin Impurity 1 - CAS - 96568-04-6 | Axios Research [axios-research.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 5. Blaise reaction - Wikipedia [en.wikipedia.org]

- 6. Blaise Reaction [organic-chemistry.org]

- 7. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. farnell.com [farnell.com]

- 15. hmdb.ca [hmdb.ca]

What is Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate?

In the agrochemical sector, this intermediate is used in the synthesis of novel pesticides and herbicides. [4]The dichloro-fluoro-pyridine motif is a well-established toxophore in many commercial crop protection agents. The specific halogenation pattern can fine-tune the compound's biological activity, environmental persistence, and selectivity, leading to more effective and safer agricultural products. [4]

Part 4: Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant to the skin, eyes, and respiratory system. [2][8]

| Hazard Type | GHS Code | Statement | Reference |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| Respiratory | H335 | May cause respiratory irritation | [8] |

Standard Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield. [8] * Clothing: Wear a lab coat and closed-toe shoes.

-

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place. Commercial suppliers recommend storage at 0-8°C for long-term stability. [4]

Conclusion

This compound is a high-value chemical intermediate with significant utility in both pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties, coupled with a robust and scalable synthesis process, make it an accessible and reliable building block. The dual reactivity of its electron-poor pyridine ring and its versatile β-keto ester function provides chemists with a powerful tool for constructing complex molecular targets. Future work will likely focus on expanding its application in the synthesis of novel bioactive compounds and further optimizing its production for industrial-scale applications.

References

-

Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl). P&S Chemicals. [Link]

- The synthetic method of roflumilast - CN104513196B.

-

Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS. Fisher Scientific UK. [Link]

- Preparation method for roflumilast intermediate - CN102503815A.

- Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - CN103304408A.

- Method for preparing roflumilast and intermediate of roflumilast - CN102276522A.

- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - CN101774967B.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

An In-depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique trifunctionalized pyridine structure makes it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications, particularly in the synthesis of fourth-generation fluoroquinolone antibiotics such as Gemifloxacin. Safety, handling, and spectral characterization are also discussed to provide a complete resource for laboratory and industrial use.

Introduction

This compound, a substituted ethyl nicotinoylacetate, has emerged as a crucial synthon in medicinal and agricultural chemistry. The presence of two chlorine atoms, a fluorine atom, and a β-ketoester functionality on the pyridine ring provides multiple reactive sites for strategic chemical modifications. This guide will delve into the core attributes of this compound, offering insights into its reactivity and utility in the development of high-value molecules.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe utilization in a research and development setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 96568-04-6 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][2] |

| Molecular Weight | 280.08 g/mol | [1][2] |

| Melting Point | 68°C to 72°C | [2] |

| Appearance | White to off-white solid | [2] |

| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate | [1][2] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.

Hazard Statements: [3]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements: [3]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists: Get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Dispose of contents/container to an approved waste disposal plant.

Synthesis and Mechanism

The primary synthetic route to this compound involves the Blaise reaction, a classic organozinc-mediated coupling reaction.

Synthetic Pathway

A patented method describes the synthesis starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[4] The key steps are outlined below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of the Blaise reaction and information from related patents.[4]

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. Activate the zinc by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and finally diethyl ether, then drying under vacuum.

-

Formation of the Reformatsky Reagent: Add anhydrous tetrahydrofuran (THF) to the activated zinc. Gently heat the suspension and add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromoacetate in THF via the dropping funnel. Maintain a gentle reflux until the zinc is consumed.

-

Blaise Reaction: Cool the Reformatsky reagent to 0°C. Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imino-ester.

-

Acid Hydrolysis: Dissolve the crude imino-ester in a mixture of ethanol and aqueous hydrochloric acid. Heat the solution at reflux for 2-3 hours to facilitate hydrolysis to the keto-ester.

-

Purification: After cooling, neutralize the reaction mixture and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene protons of the propanoate chain.

-

Ethyl Group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at around 4.1-4.2 ppm (2H, -OCH₂-).

-

Methylene Group: A singlet at approximately 3.5-3.7 ppm (2H, -CO-CH₂-CO-). The chemical shift of this singlet may be influenced by keto-enol tautomerism.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the pyridine ring carbons, the carbonyl carbons, and the ethyl group carbons.

-

Pyridine Ring: Six distinct signals are expected for the carbons of the substituted pyridine ring, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents.

-

Carbonyl Carbons: Two signals in the downfield region, typically between 160-200 ppm, corresponding to the ketone and ester carbonyls.

-

Ethyl Group and Methylene Carbon: Signals for the -OCH₂- (around 60 ppm), -CH₃ (around 14 ppm), and the central -CH₂- (around 45-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O Stretching: Two strong bands are expected in the region of 1700-1750 cm⁻¹ for the ester and ketone carbonyl groups.

-

C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the ester C-O bond.

-

C-Cl and C-F Stretching: Absorptions in the fingerprint region corresponding to the carbon-halogen bonds.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M⁺) at m/z 280 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the propanoate chain.

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Synthesis of Fluoroquinolone Antibiotics: Gemifloxacin

This compound is a crucial precursor for the synthesis of Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic.[5] The synthesis involves the construction of the core naphthyridine ring system.

Caption: Key steps in the synthesis of Gemifloxacin from the title compound.

Detailed Workflow: Synthesis of the Naphthyridine Core [5]

-

Enamine Formation: this compound is reacted with cyclopropylamine in a suitable solvent like ethanol. This condensation reaction forms the corresponding enamine intermediate.

-

Intramolecular Cyclization: The enamine intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the enamine nitrogen displaces one of the chlorine atoms on the pyridine ring (typically at the 2-position) to form the fused dihydronaphthyridine ring system. This reaction is often promoted by heat or the presence of a base like potassium carbonate.

-

Hydrolysis: The resulting ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding carboxylic acid. This carboxylic acid is the core scaffold of Gemifloxacin.

-

Side Chain Introduction: The final step in the synthesis of Gemifloxacin involves the nucleophilic substitution of the remaining chlorine atom at the 7-position with the appropriate chiral pyrrolidine side chain.[6]

Agrochemical Synthesis

The structural motifs present in this compound are also found in various herbicides and pesticides. The reactive sites on the molecule allow for the introduction of diverse functionalities to modulate biological activity and target specificity. While specific public-domain examples with detailed protocols are scarce, its use as an intermediate in this sector is noted.[7] The general strategy involves using the β-ketoester for heterocycle formation or the chloro-substituents for nucleophilic displacement to build the final agrochemical product.

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the synthesis of important pharmaceutical and agrochemical compounds. Its synthesis, primarily via the Blaise reaction, is well-established. The multiple reactive centers on this molecule provide a versatile platform for the construction of complex heterocyclic systems, most notably the core of the antibiotic Gemifloxacin. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- P&S Chemicals. Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl).

- Google Patents.

- Shin, H. I., et al. Synthesis of carbon-14 labelled gemifloxacin. Journal of Labelled Compounds and Radiopharmaceuticals, 48(10), 735-743.

- Thermo Fisher Scientific. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)

- AK Scientific, Inc.

- Chem-Impex. Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)

- Carl ROTH.

- Thermo Fisher Scientific.

- Fisher Scientific. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)

- PubChem. Ethyl 3-(2-fluorophenyl)

- Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)

- PubChem. Ethyl 3-(2,6-dichloropyridin-3-YL)

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scielo.br [scielo.br]

- 5. sciencemadness.org [sciencemadness.org]

- 6. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 7. WO2006134608A1 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Structure, Synthesis, and Application

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive β-ketoester moiety attached to a densely halogenated pyridine ring, makes it a versatile precursor for constructing a variety of pharmacologically active cores. While not a therapeutic agent itself, its importance lies in its role as a key intermediate, particularly in the development of treatments for inflammatory and infectious diseases. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal application in the synthesis of advanced therapeutics, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Structural Characteristics

The precise arrangement of functional groups in this compound dictates its reactivity and utility. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 96568-04-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][2] |

| Molecular Weight | 280.08 g/mol | [2][3] |

| Melting Point | 68°C to 72°C | [2][3] |

| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(Cl)N=C1Cl | [2][3] |

| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate | [2][3] |

Strategic Synthesis: A Two-Stage Approach

The synthesis of this key intermediate is logically approached in two primary stages: the formation of the reactive acid chloride precursor, followed by a Claisen-type condensation to construct the final β-ketoester. This methodology ensures high efficiency and control over the final product's structure.

Part 1: Synthesis of the Precursor: 2,6-Dichloro-5-fluoronicotinoyl chloride

The activation of the parent nicotinic acid is paramount for the subsequent carbon-carbon bond formation. The conversion to the highly reactive acyl chloride is a standard and effective strategy.

Experimental Protocol:

-

Chlorination: A suitable precursor, such as methyl 2,6-dihydroxy-5-fluoronicotinate, is charged into a reaction vessel with phosphorus oxychloride (POCl₃) and a catalytic amount of a lithium salt (e.g., lithium chloride).[4][5]

-

Reaction Execution: The mixture is heated under sealed conditions, typically at elevated temperatures (e.g., 150-160°C), for an extended period (e.g., 24 hours) to ensure complete conversion.[5]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with an inert solvent like methylene chloride and filtered. The solvent and excess POCl₃ are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[4][5]

Causality and Expertise: The use of phosphorus oxychloride serves a dual purpose: it chlorinates the hydroxyl groups on the pyridine ring and simultaneously converts the ester or carboxylic acid function into the highly electrophilic acyl chloride. The lithium salt acts as a catalyst to facilitate the chlorination process.[5] This one-pot conversion is an efficient route that avoids the isolation of the intermediate nicotinic acid, streamlining the synthesis.

Part 2: Claisen Condensation to Yield the Target Compound

The core of the synthesis involves the formation of the β-ketoester via a Claisen condensation. This classic carbon-carbon bond-forming reaction utilizes the nucleophilicity of a malonate enolate to attack the electrophilic acyl chloride.[6][7]

Experimental Protocol:

-

Enolate Formation: In a separate flask under an inert atmosphere, a solution of potassium ethyl malonate is prepared. Alternatively, diethyl malonate can be treated with a strong, non-nucleophilic base (e.g., n-butyllithium) at low temperatures (-50°C) or with a magnesium/triethylamine complex to generate the corresponding enolate.[8][9][10]

-

Condensation Reaction: The freshly synthesized 2,6-dichloro-5-fluoronicotinoyl chloride is added dropwise to the enolate solution at a controlled temperature.

-

Quenching and Work-up: The reaction is carefully quenched with an acidic aqueous solution. This step is crucial as it protonates the intermediate product to yield the final β-ketoester.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or chromatography to achieve high purity.[9]

Trustworthiness and Self-Validation: The success of this protocol relies on the careful control of reaction conditions. The anhydrous environment and low temperatures for enolate generation are critical to prevent side reactions. The final acidic work-up ensures the stability of the desired keto-ester, which can otherwise exist as its enolate salt. Purity is typically validated using techniques like HPLC, with confirmation of structure by ¹H NMR and Mass Spectrometry.[2][9]

Synthesis Workflow Visualization:

Caption: Overall workflow for the synthesis of the target compound.

Application in Drug Development: A Precursor to Roflumilast

The primary value of this compound is as a sophisticated intermediate in the synthesis of high-value pharmaceuticals. It is a documented precursor for fourth-generation fluoroquinolone antibiotics like Gemifloxacin.[9] Furthermore, its structural motifs are integral to the synthesis of the anti-inflammatory drug Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor.[11][12]

Roflumilast (Daliresp®): Mechanism of Action

Roflumilast is approved for reducing the risk of exacerbations in patients with severe Chronic Obstructive Pulmonary Disease (COPD).[13][14] Its therapeutic effect is derived from its ability to inhibit the PDE4 enzyme.

-

PDE4 Inhibition: PDE4 is a key enzyme within inflammatory cells (such as neutrophils and eosinophils) that degrades cyclic adenosine monophosphate (cAMP).[11][13]

-

cAMP Accumulation: By inhibiting PDE4, Roflumilast and its active N-oxide metabolite cause an increase in intracellular cAMP levels.[15][16]

-

Anti-Inflammatory Cascade: Elevated cAMP levels activate downstream pathways, such as Protein Kinase A (PKA), which in turn suppress the activity of pro-inflammatory transcription factors like NF-κB.[16][17] This leads to a reduction in the release of inflammatory mediators, including interleukins and tumor necrosis factor-alpha (TNF-α), ultimately mitigating the inflammatory processes that drive COPD.[16][17]

Mechanism of Action Visualization:

Caption: Mechanism of action of Roflumilast in COPD.

Safety and Handling

As a laboratory chemical, appropriate safety measures are required when handling this compound. According to supplier safety data sheets, the compound is an irritant.[2]

-

GHS Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[2]

Conclusion

This compound represents a triumph of rational chemical design. Its structure is tailored for subsequent elaboration into complex, biologically active molecules. By understanding its synthesis through established reactions like the Claisen condensation and appreciating its role as a key intermediate for drugs such as Roflumilast, researchers and drug development professionals can better leverage this and similar building blocks to accelerate the discovery of novel therapeutics. The strategic value of this compound underscores the critical interplay between synthetic organic chemistry and modern medicinal science.

References

-

Rabe, K. F. (2011). Roflumilast for the treatment of chronic obstructive pulmonary disease. Expert Review of Respiratory Medicine, 5(4), 455-465. Available at: [Link]

-

AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action. Retrieved from [Link]

-

Shen, L., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Journal of Cellular and Molecular Medicine, 22(9), 4049-4057. Available at: [Link]

-

Health Plus Flash. (2024, December 15). Pharmacology of Roflumilast (Daliresp; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. Available at: [Link]

-

R Discovery. (n.d.). What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP? Retrieved from [Link]

- Domagala, J. M., & Priebe, S. R. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478. Washington, DC: U.S. Patent and Trademark Office.

- Domagala, J. M., & Priebe, S. R. (1994). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. European Patent No. EP0655998B1.

-

P&S Chemicals. (n.d.). Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl). Retrieved from [Link]

-

Willson Research Group. (2019). The Claisen Condensation. University of Texas at Austin. Available at: [Link]

-

Fiveable. (n.d.). Diethyl Malonate Definition. Retrieved from [Link]

- Jinan Audekai Pharmaceutical Co., Ltd. (2012). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Chinese Patent No. CN101774967B.

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Yale Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449193, Roflumilast. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 11. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 14. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Executive Summary

This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, particularly fourth-generation fluoroquinolone antibacterials like Gemifloxacin.[1] Its structure, a β-keto ester, features a highly functionalized pyridine ring, making it a valuable building block for complex heterocyclic systems. This guide provides a comprehensive overview of the most effective and industrially relevant synthesis pathway for this target molecule. We will delve into the strategic two-step approach, beginning with the preparation of the key acylating agent, 2,6-dichloro-5-fluoronicotinoyl chloride, followed by a Claisen-type condensation to construct the final β-keto ester. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses alternative synthetic strategies, offering researchers and drug development professionals a thorough and practical resource.

Introduction

Chemical Identity and Properties

The target compound, this compound, is a solid at room temperature with a melting point between 68°C and 72°C.[2] Its molecular structure combines a halogen-substituted pyridine core with a reactive β-keto ester side chain, providing multiple sites for further chemical modification.

| Property | Value | Reference |

| CAS Number | 96568-04-6 | [2][3][4] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2][3][4] |

| Molecular Weight | 280.08 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate | [2] |

Significance and Applications

The primary significance of this molecule lies in its role as a key intermediate for synthesizing naphthyridine and quinolone antibacterial agents.[1][5][6] The dichloro-fluoro-substituted pyridine moiety is a crucial pharmacophore in many modern antibiotics. The β-keto ester functionality allows for the facile construction of the fused ring systems characteristic of these drugs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the carbon-carbon bond between the carbonyl carbon and the α-carbon of the ester group. This approach, characteristic of a Claisen condensation, identifies two primary synthons: an electrophilic acylating agent derived from the pyridine ring and a nucleophilic two-carbon enolate. This leads to the identification of 2,6-dichloro-5-fluoronicotinoyl chloride and an ethyl acetate equivalent as the key precursors.

Caption: Synthesis of the key acylating intermediate.

Step 2: Formation of the β-Keto Ester via Acylation

This step involves the formation of a new carbon-carbon bond through the acylation of an ethyl acetate-derived nucleophile with the previously synthesized acyl chloride. This reaction is a variation of the Claisen condensation, where a highly reactive acyl chloride is used instead of an ester as the electrophile. [7][8] Causality Behind Experimental Choices:

-

Nucleophile Generation: The reaction requires the generation of a nucleophilic enolate from an acetic acid derivative. A common and effective method involves the reaction of monoethyl malonate potassium salt with a Lewis acid like magnesium chloride in the presence of a tertiary amine base like triethylamine. [1]The magnesium chelates with the malonate, facilitating the subsequent acylation and decarboxylation sequence.

-

Reaction Conditions: The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or toluene at controlled temperatures to manage the exothermicity and prevent side reactions.

-

Work-up: An acidic work-up is necessary to protonate the resulting enolate and facilitate the decarboxylation of the malonate intermediate to yield the final β-keto ester.

Caption: Workflow for the final condensation step.

Alternative Synthetic Approaches

While the described pathway is robust, other methods have been developed, most notably the Blaise Reaction . This approach utilizes organozinc chemistry and offers a high-yield alternative.

-

Blaise Reaction: This method involves reacting 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile with an organozinc reagent formed from ethyl bromoacetate and activated zinc metal. [1]The resulting imine intermediate is then hydrolyzed under acidic conditions to afford the target β-keto ester. This route avoids the preparation of the acyl chloride but requires careful handling of organometallic reagents. A patent describing this method reports total yields of 88-95% with high purity. [1]

Experimental Protocols & Data

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | ≥98% | Commercial | Starting material for Step 1 |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercial | Corrosive and moisture-sensitive |

| Lithium Chloride (LiCl) | ≥99% | Commercial | Anhydrous |

| Potassium Ethyl Malonate | ≥97% | Commercial | Key nucleophile precursor |

| Magnesium Chloride (MgCl₂) | ≥98% | Commercial | Anhydrous |

| Triethylamine | ≥99.5% | Commercial | Distill before use |

| Toluene | Anhydrous | Commercial | Reaction solvent |

| Hydrochloric Acid (HCl) | 37% aq. | Commercial | For work-up |

Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride[6]

-

Charge a heavy-walled, sealable pressure tube with methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq), lithium chloride (0.5 eq), and phosphorus oxychloride (10 vol).

-

Seal the tube securely and place it behind a protective shield in a temperature-controlled oil bath.

-

Heat the reaction mixture to 152-158°C and maintain for 25 hours.

-

After cooling to room temperature, carefully unseal the tube in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess POCl₃ under reduced pressure.

-

The crude residue is purified by short-path vacuum distillation (bp 70-100°C @ 1-2 mmHg) to yield the product as a clear liquid.

Protocol 2: Synthesis of this compound[1]

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous magnesium chloride (1.1 eq) and anhydrous toluene (10 vol).

-

Add potassium ethyl malonate (1.1 eq) and triethylamine (2.2 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0-5°C and add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous toluene (2 vol) dropwise, maintaining the internal temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or HPLC analysis indicates the consumption of the acyl chloride.

-

Cool the mixture to 0°C and slowly quench by adding 1M hydrochloric acid until the pH is ~2. This step facilitates both the neutralization and the decarboxylation.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Summary of Yields and Purity

| Step | Product | Typical Yield | Purity (HPLC) | Reference |

| 1 | 2,6-Dichloro-5-fluoronicotinoyl chloride | ~88% (distilled) | >88% (VPC) | [6] |

| 2 | This compound | ~71% | >99% | [1] |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.

-

Acyl Chloride Intermediate: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Triethylamine: Flammable and has a strong, unpleasant odor. Ensure adequate ventilation.

-

Target Compound: May cause skin, eye, and respiratory irritation. [2]Standard laboratory safety precautions should be observed.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the initial formation of 2,6-dichloro-5-fluoronicotinoyl chloride, followed by a magnesium-mediated condensation with potassium ethyl malonate. This pathway is well-documented, scalable, and provides high yields of the pure product. [1][6]The described protocols, grounded in established literature, offer a reliable and reproducible method for obtaining this critical pharmaceutical intermediate. For industrial-scale production, the Blaise reaction presents a compelling alternative that may offer improved safety and yield. [1]

References

- Source: Google Patents (US5204478A)

-

Title: Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 Source: YouTube URL: [Link]

- Source: Google Patents (EP0655998B1)

-

Title: The Claisen Condensation Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: The Claisen Condensation Reaction Source: OpenStax URL: [Link]

-

Title: Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation Source: PubMed URL: [Link]

-

Title: Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism) Source: YouTube URL: [Link]

-

Title: Ethyl Acetate to Acetyl Chloride | PCl5 | Ethyl chloridel | #chemistryshorts Source: YouTube URL: [Link]

-

Title: Product information, Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl) Source: P&S Chemicals URL: [Link]

- Source: Google Patents (CN101774967B)

-

Title: Reaction of Ester with PCl5 | Ethyl acetate | Acetyl Chloride Source: YouTube URL: [Link]

-

Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]

-

Title: Direct Synthesis of Pyridine Derivatives Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Introduction: Elucidating a Key Synthetic Intermediate

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of nicotinic acid, a core scaffold in many pharmaceuticals, and possessing the reactive β-keto ester moiety, this molecule serves as a versatile building block for more complex molecular architectures.[1] Its precise structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present standardized experimental protocols, and offer a detailed, predictive interpretation of the resulting spectra. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this important chemical entity.

A critical feature of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers.[2] This guide will address the spectroscopic signatures of both forms, providing insights into how factors like solvent choice can influence this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[3] For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh 5-20 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and use a sample gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the chosen solvent to maintain a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

-

-

Data Acquisition: Acquire 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Diagram: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the structural elucidation of an organic compound.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

-

Pyridine Ring Proton (H-4): The lone proton on the pyridine ring is at the C-4 position. It is significantly deshielded by the electron-withdrawing effects of the ring nitrogen and the two chlorine atoms. Its chemical shift is predicted to be in the δ 8.3-8.6 ppm range. Due to four-bond coupling to the fluorine at C-5 (⁴JH-F), this signal is expected to appear as a narrow doublet.

-

Methylene Protons (Active Methylene, -COCH₂CO-): These protons are part of the β-dicarbonyl system. In the predominant keto form, they will appear as a sharp singlet at approximately δ 4.0-4.3 ppm . If the enol form is present, this signal's intensity will decrease, and a new vinyl proton signal will appear around δ 5.5-6.0 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals:

-

A quartet corresponding to the methylene (-OCH₂-) protons, deshielded by the adjacent oxygen, at δ 4.1-4.4 ppm .

-

A triplet corresponding to the terminal methyl (-CH₃) protons at δ 1.2-1.4 ppm .

-

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected in the most downfield region of the spectrum.

-

Ketone (C=O): Predicted around δ 190-195 ppm .

-

Ester (C=O): Predicted around δ 165-168 ppm .

-

-

Pyridine Ring Carbons: Five signals are expected, with their chemical shifts influenced by the attached substituents. Carbons bonded to halogens will exhibit large shifts and C-F coupling.

-

C-5 (bearing Fluorine): Expected around δ 155-160 ppm as a large doublet (¹JC-F ≈ 240-260 Hz).

-

C-2 & C-6 (bearing Chlorine): Expected around δ 145-150 ppm .

-

C-3 (bearing the side chain): Expected around δ 130-135 ppm .

-

C-4 (bearing Hydrogen): Expected around δ 120-125 ppm , likely showing a smaller C-F coupling.

-

-

Aliphatic Carbons:

-

Ethyl Methylene (-OCH₂-): Predicted around δ 62-64 ppm .

-

Active Methylene (-COCH₂CO-): Predicted around δ 45-48 ppm .

-

Ethyl Methyl (-CH₃): Predicted around δ 13-15 ppm .

-

¹⁹F NMR Spectral Interpretation

¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine nucleus.

-

A single signal is expected for the fluorine atom on the pyridine ring. Relative to the common standard CFCl₃ (δ = 0 ppm), the chemical shift for a fluorine on an electron-deficient aromatic ring is expected in the range of δ -110 to -130 ppm .[5] This signal should appear as a doublet due to coupling with the H-4 proton (⁴JF-H).

| ¹H NMR Prediction | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine H | 8.3 - 8.6 | Doublet (d) | 1H | H-4 |

| Ethyl -CH₂- | 4.1 - 4.4 | Quartet (q) | 2H | -OCH₂ CH₃ |

| Methylene -CH₂- | 4.0 - 4.3 | Singlet (s) | 2H | -COCH₂ CO- |

| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | -OCH₂CH₃ |

| ¹³C NMR Prediction | Chemical Shift (δ, ppm) | Assignment |

| Ketone C=O | 190 - 195 | C =O |

| Ester C=O | 165 - 168 | -O-C =O |

| Pyridine C-F | 155 - 160 | C-5 |

| Pyridine C-Cl | 145 - 150 | C-2, C-6 |

| Pyridine C-C | 130 - 135 | C-3 |

| Pyridine C-H | 120 - 125 | C-4 |

| Ethyl -OCH₂- | 62 - 64 | -O CH₂CH₃ |

| Methylene -CH₂- | 45 - 48 | -COCH₂ CO- |

| Ethyl -CH₃ | 13 - 15 | -OCH₂CH₃ |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for Electrospray Ionization (ESI) or via a GC inlet for Electron Ionization (EI).

-

Ionization: ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

MS Data Interpretation

-

Molecular Ion (M⁺): The calculated molecular weight is 281.00 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). A key feature will be the isotopic pattern caused by the two chlorine atoms. This will result in three peaks:

-

m/z 281 (M⁺): Containing two ³⁵Cl atoms (relative abundance ~100%).

-

m/z 283 (M+2): Containing one ³⁵Cl and one ³⁷Cl atom (relative abundance ~65%).

-

m/z 285 (M+4): Containing two ³⁷Cl atoms (relative abundance ~10%).

-

-

Major Fragmentation Pathways: The fragmentation of β-keto esters is well-documented and often involves cleavage alpha to the carbonyl groups and McLafferty rearrangements.[7]

-

Loss of ethoxy radical (•OCH₂CH₃): [M - 45]⁺, leading to a peak at m/z 236.

-

Loss of an ethyl radical (•CH₂CH₃): [M - 29]⁺, leading to a peak at m/z 252.

-

Formation of the acylium ion: Cleavage between the carbonyls can lead to the [2,6-dichloro-5-fluoropyridin-3-yl-C=O]⁺ ion at m/z 194. This is often a very prominent peak.

-

McLafferty Rearrangement: A characteristic rearrangement of the ethyl ester can lead to the loss of ethylene (C₂H₄), resulting in a peak at [M - 28]⁺.

-

Diagram: Structure and Key Spectroscopic Correlations

Caption: Correlation between the molecular structure and its predicted key spectroscopic signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.

-

ATR: Modern instruments often use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid or liquid sample directly on the crystal.

-

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample in the beam path and record the sample spectrum. The instrument software automatically calculates the transmittance or absorbance spectrum.

IR Data Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretching:

-

Ester carbonyl: A strong, sharp absorption band is expected at ~1740 cm⁻¹ .

-

Ketone carbonyl: Another strong, sharp band is expected at a slightly lower wavenumber, ~1720 cm⁻¹ . The conjugation with the aromatic ring may shift this to a slightly lower frequency.

-

-

C-O Stretching: A strong band corresponding to the C-O single bond stretch of the ester group is expected in the 1100-1300 cm⁻¹ region.

-

Aromatic Ring Stretching: Medium to weak absorptions for the C=C and C=N bonds of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

C-Halogen Stretching:

-

C-F stretch: A strong absorption expected in the 1200-1300 cm⁻¹ range.

-

C-Cl stretch: Absorptions are expected in the fingerprint region, typically below 800 cm⁻¹ .

-

-

Keto-Enol Tautomerism: If a significant amount of the enol tautomer is present, the spectrum will change noticeably:

-

A very broad O-H stretch will appear from ~2500-3200 cm⁻¹ .

-

The two distinct C=O bands will be replaced by a single, broader conjugated ester C=O band around 1650-1670 cm⁻¹ .

-

A C=C stretch from the enol double bond will appear around 1600-1640 cm⁻¹ .

-

| IR Absorption Prediction | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C-H Stretch (sp³) | 2900 - 3000 | Medium | Ethyl & Methylene C-H |

| C=O Stretch (Ester) | ~1740 | Strong, Sharp | Ester Carbonyl |

| C=O Stretch (Ketone) | ~1720 | Strong, Sharp | Ketone Carbonyl |

| C=C, C=N Stretch | 1400 - 1600 | Medium-Weak | Pyridine Ring |

| C-F Stretch | 1200 - 1300 | Strong | Aryl-Fluoride |

| C-O Stretch | 1100 - 1300 | Strong | Ester C-O |

| C-Cl Stretch | < 800 | Medium | Aryl-Chloride |

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework, while ¹⁹F NMR confirms the presence and electronic environment of the fluorine substituent. Mass spectrometry validates the molecular formula and provides insight into the molecule's stability and fragmentation patterns, with the chlorine isotopic signature serving as a crucial confirmation point. Finally, IR spectroscopy provides rapid verification of the key carbonyl functional groups. Together, these techniques provide a self-validating system of data that allows for the unambiguous confirmation of the molecule's identity and purity, a critical step for its use in research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem Scientific.

- BenchChem. (2025).

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

- ResearchGate. (2025). Mass Spectra of β-Keto Esters.

- Hayashi, Y., Ohshima, T., Fujii, Y., Matsushima, Y., & Mashima, K. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. The Royal Society of Chemistry.

- Chinese Patent CN101774967B. (2012). Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.

- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of California, Davis. (n.d.). 19F NMR Reference Standards.

Sources

- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to the Safe Handling of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS No. 96568-04-6). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The guidance herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of laboratory safety and operational integrity.

Compound Identification and Scientific Context

This compound is a halogenated pyridine derivative, specifically a β-keto ester, which serves as a valuable building block in organic synthesis.[2] Its structural features, including the reactive ester and ketone functionalities combined with the electronically modified pyridine ring, make it a crucial precursor for creating more complex molecules, notably as an intermediate in the synthesis of quinolone antibiotics like Enoxacin.[2][3] Understanding its physical and chemical properties is the foundation of its safe and effective use in a laboratory setting.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 96568-04-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2][4][6] |

| Molecular Weight | 280.08 g/mol | [2][4][6] |

| Appearance | White to Off-White Solid / Crystalline Powder | [1][2][3] |

| Melting Point | 68-72 °C | [2][3][4] |

| Storage Temperature | Sealed in dry conditions; Freezer (-20°C) recommended for long-term storage. |[2][3] |

Comprehensive Hazard Analysis and GHS Classification

From a chemical reactivity standpoint, the presence of two chlorine atoms and a fluorine atom on the pyridine ring, coupled with the β-dicarbonyl system, renders the molecule susceptible to nucleophilic attack and imparts its irritant properties. This toxicological profile mandates strict adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is classified as an irritant.[2] The primary hazards are acute irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][3][7][8] There is no indication from the reviewed sources of long-term effects such as carcinogenicity or reproductive toxicity for this specific compound. The hazard classification is summarized below.

Table 2: GHS Hazard Classification for CAS 96568-04-6

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][3] |

| Signal Word | Warning | [2][3][7] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4][7][8] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][7][8] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [8] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |[8] |

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount. The following protocols are designed as a self-validating system to minimize exposure and ensure operator safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood. The rationale is to control airborne particulates at the source, directly addressing the respiratory irritation hazard (H335).[7][8] All weighing and transfer operations involving the dry powder must be conducted within a fume hood. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8][9]

Personal Protective Equipment (PPE): A Workflow for Operator Safety

The selection of PPE is not merely a checklist; it is a dynamic process based on the specific experimental procedure. The following workflow should be used to determine the appropriate level of protection.

Key Causality: The protocol emphasizes gentle covering and sweeping to prevent the solid powder from becoming airborne, which directly mitigates the H335 respiratory hazard. [6]Preventing the product from entering drains is also a critical environmental precaution. [6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide. [6]Do not use a direct water jet, as it may scatter the material.

-

Specific Hazards: The primary danger in a fire is the generation of highly toxic and corrosive gases, including HCl and HF. [6]* Protective Equipment: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing. [6][10]

References

-

Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate - SDS. SDS Manager. [Link]

-

MATERIAL SAFETY DATA SHEET - Farnell. Farnell. [Link]

-

Ethyl 2, 6-dichloro-5-fluoro-B-oxo-3-pyridinepropionate, min 98%. Biolynx. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate | 96568-04-6 [chemicalbook.com]

- 3. Ethyl2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate , 98% , 96568-04-6 - CookeChem [cookechem.com]

- 4. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Executive Summary: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a pivotal β-ketoester intermediate, indispensable in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin.[1] Its molecular architecture provides a versatile scaffold for constructing the fused naphthyridine ring system characteristic of these potent antibacterial agents. This guide offers a comprehensive examination of the primary synthetic pathways to this target molecule, focusing on the critical starting materials, reaction mechanisms, and process considerations. We will dissect two major strategies: the Acylative Claisen-type Condensation and the Blaise Reaction, providing detailed protocols and a comparative analysis to inform researchers and process chemists in their synthetic design and scale-up efforts.

Chapter 1: The Target Molecule: Structure and Significance

The target compound, this compound, is a substituted pyridine derivative with a β-ketoester moiety at the 3-position. This functional group arrangement is the key to its utility, enabling subsequent intramolecular cyclization reactions to form the core of advanced pharmaceutical compounds.

Structure:

-

Pyridine Ring: A 2,6-dichloro-5-fluoro substituted pyridine. The halogen atoms serve as leaving groups in later synthetic steps (e.g., nucleophilic aromatic substitution), while the fluorine atom is a common feature in modern fluoroquinolones, enhancing antibacterial activity.

-